molecular formula C15H25N3O B7449497 N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide

N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide

カタログ番号 B7449497
分子量: 263.38 g/mol
InChIキー: OVZWVFULOPHMCO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide, also known as DMCM, is a chemical compound that has been widely studied for its potential use as an anxiolytic agent. DMCM belongs to the class of imidazobenzodiazepines, which are similar to benzodiazepines in their mechanism of action but have a different chemical structure. In

作用機序

N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide acts on the GABA-A receptor, which is a neurotransmitter receptor that is involved in the regulation of anxiety and other mood disorders. N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide binds to a specific site on the GABA-A receptor, causing an increase in the activity of the receptor and a subsequent decrease in the activity of the neurons in the brain that are responsible for anxiety.
Biochemical and Physiological Effects:
N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide has been shown to have anxiolytic effects in animal models, as well as sedative and anticonvulsant effects. N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide has also been shown to have a low potential for abuse and addiction, which is a significant advantage over benzodiazepines.

実験室実験の利点と制限

N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide has been widely used in laboratory experiments to study the GABA-A receptor and its role in anxiety disorders. One advantage of using N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide in these experiments is that it has a well-defined mechanism of action and is relatively selective for the GABA-A receptor. However, one limitation of using N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide is that it has a short half-life, which can make it difficult to study its effects over longer periods of time.

将来の方向性

There are several potential future directions for research on N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide. One area of research is the development of new anxiolytic drugs that are based on the structure of N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide but have improved pharmacokinetic properties. Another area of research is the study of the long-term effects of N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide on the GABA-A receptor and other neurotransmitter systems in the brain. Additionally, there is a need for further research on the potential use of N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide in the treatment of anxiety disorders in humans.

合成法

The synthesis of N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide involves the reaction of 4-methylimidazole with 3,3-dimethylcyclobutanone in the presence of a strong base, followed by the reaction of the resulting intermediate with N,N-dimethylpropanediamine. This method was first described in a paper by Krogsgaard-Larsen et al. in 1982 and has since been used by many other researchers to synthesize N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide.

科学的研究の応用

N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide has been widely studied for its potential use as an anxiolytic agent. Anxiolytics are drugs that are used to treat anxiety disorders, such as generalized anxiety disorder, panic disorder, and social anxiety disorder. N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide has been shown to have anxiolytic effects in animal models and has been suggested as a potential alternative to benzodiazepines, which are currently the most commonly prescribed anxiolytic drugs.

特性

IUPAC Name

N-(3,3-dimethylcyclobutyl)-N,2-dimethyl-2-(4-methylimidazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-11-9-18(10-16-11)15(4,5)13(19)17(6)12-7-14(2,3)8-12/h9-10,12H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZWVFULOPHMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C(C)(C)C(=O)N(C)C2CC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。